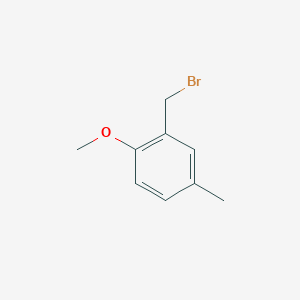

![molecular formula C16H13ClN2O3S B2371531 [2-(4-氯苯基)-噻唑烷-3-基]-(4-硝基苯基)-甲酮 CAS No. 331986-16-4](/img/structure/B2371531.png)

[2-(4-氯苯基)-噻唑烷-3-基]-(4-硝基苯基)-甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

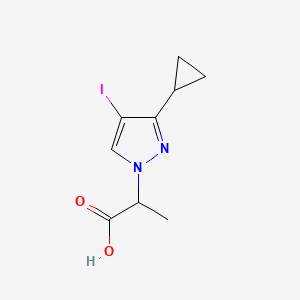

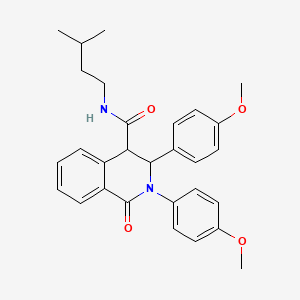

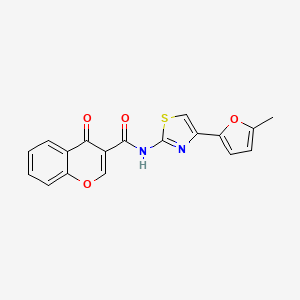

The synthesis of thiazolidine derivatives has been discussed in various studies . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as NMR and IR spectroscopy . For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . IR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving thiazolidine derivatives have been studied . The biological activity of these compounds can vary with the position of substituents bound to the phenyl ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques . For instance, the molecular weight of the compound can be determined . Other properties such as solubility, stability, and reactivity can also be determined.科学研究应用

合成和表征

包括与噻唑烷酮和噻吩家族相关的化合物在内的新的化合物已通过紫外、红外、1H 和 13C 核磁共振以及高分辨率质谱等先进技术合成和表征。结构优化和振动光谱解释是使用密度泛函理论 (DFT) 计算进行的。这些研究提供了对化合物的结构变化、热力学稳定性和反应性的见解,有助于通过分子对接研究了解它们的抗菌活性 (Shahana 和 Yardily,2020 年)。

生物学评估和抗菌活性

一系列通过微波辐照方法合成的新型吡唑啉衍生物表现出显着的体内抗炎和体外抗菌活性。这些化合物通过 FTIR、1H NMR 和质谱数据表征,显示出作为抗炎活性分子模板的潜力,并通过毒性预测和药物评分分析得到支持 (Ravula 等人,2016 年)。

抗氧化和黄嘌呤氧化酶抑制

合成了一系列 2-(二芳基甲酮)-N-(4-氧代-2-苯基-噻唑烷-3-基)-乙酰胺并评估了它们的黄嘌呤氧化酶 (XO) 抑制和抗氧化特性。一些化合物表现出有效的 XO 抑制和抗氧化活性,突出了它们作为治疗剂的潜力 (Lakshmi Ranganatha 等人,2014 年)。

缓蚀

合成了 2-(4-(氯苯基)-1H-苯并[d]咪唑)-1-基)苯基)甲酮 (CBIPM),并测试了其作为酸性介质中低碳钢的缓蚀剂。电化学和光谱测量表明良好的抑制性能,在 10-3 M 浓度下效率值达到 98.9%,使 CBIPM 成为工业应用中防腐蚀的有希望的候选者 (Fergachi 等人,2018 年)。

作用机制

安全和危害

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . This suggests that thiazolidine derivatives, including “[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone”, could be a useful template for further development and derivatization to get more potent and selective agents .

属性

IUPAC Name |

[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c17-13-5-1-12(2-6-13)16-18(9-10-23-16)15(20)11-3-7-14(8-4-11)19(21)22/h1-8,16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPRCTFNRLTPSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2371463.png)

![3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371468.png)